Leu-Enkephalin-Lys (YGGFLK): Structural Dynamics, Chemical Properties, and Analytical Methodologies
Leu-Enkephalin-Lys (YGGFLK): Structural Dynamics, Chemical Properties, and Analytical Methodologies
Executive Summary
Leu-Enkephalin-Lys (Sequence: YGGFLK) is a highly significant hexapeptide that serves as a critical biological intermediate in the processing of endogenous opioid prohormones. Beyond its physiological role as a precursor to the potent neuromodulator Leu-enkephalin (YGGFL), the C-terminal lysine extension provides unique physicochemical properties that make YGGFLK an invaluable model peptide in mass spectrometry, specifically in the study of gas-phase fragmentation dynamics and the "mobile proton model." This technical guide provides an authoritative, in-depth analysis of the structure, pharmacological relevance, and rigorous analytical methodologies required for the synthesis and characterization of Leu-Enkephalin-Lys.
Biological Significance and Biosynthetic Pathway
Endogenous opioid peptides, such as enkephalins and dynorphins, are synthesized as large precursor proteins (e.g., proenkephalin and prodynorphin). The generation of the active pentapeptide Leu-enkephalin (YGGFL) is not a single-step event but a highly regulated enzymatic cascade[1].
Prohormone convertases (PC1/PC2) initially cleave the precursor at dibasic sites (e.g., Lys-Arg or Arg-Arg), frequently leaving a basic amino acid residue attached to the C-terminus of the enkephalin sequence. This results in intermediates such as Leu-enkephalin-Lys (YGGFLK) and Leu-enkephalin-Arg (YGGFLR) . To achieve full opioid receptor efficacy, these intermediates must be further processed by enkephalin convertase (also known as carboxypeptidase E), a highly specific metallo-carboxypeptidase localized in secretory granules that selectively hydrolyzes the C-terminal basic residue to yield the mature YGGFL pentapeptide[1].
Fig 1. Enzymatic processing of proenkephalin to Leu-enkephalin via the YGGFLK intermediate.
Structural and Physicochemical Profile
The addition of Lysine to the hydrophobic core of Leu-enkephalin fundamentally alters its chemical behavior. The N-terminal Tyrosine (Tyr) remains the critical pharmacophore for opioid receptor binding, while the C-terminal Lysine (Lys) introduces a primary amine, shifting the peptide's isoelectric point (pI) into the basic range. This modification enhances aqueous solubility and alters its susceptibility to exopeptidases[2].
Table 1: Quantitative Physicochemical Properties of YGGFLK
| Property | Value / Description |
| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Leu-Lys (YGGFLK) |
| Molecular Formula | C₃₄H₄₉N₇O₈ |
| Average Molecular Weight | 683.79 g/mol [2] |
| Monoisotopic Mass | 683.364 Da |
| Estimated Isoelectric Point (pI) | ~9.5 |
| Net Charge (at pH 7.4) | +1 (Protonated N-terminus and Lys side chain; deprotonated C-terminus) |
| Hydrophobicity Profile | Amphipathic (Hydrophobic GGF core, hydrophilic termini) |
Gas-Phase Dynamics: The Mobile Proton Model
In the realm of analytical chemistry, YGGFLK is a benchmark molecule for studying peptide fragmentation via Electrospray Ionization Mass Spectrometry (ESI-MS). The fragmentation efficiency of a protonated peptide
For a peptide to undergo Collision-Induced Dissociation (CID) or Surface-Induced Dissociation (SID), the ionizing proton must migrate from a highly basic site (like a side chain) to the amide backbone to weaken the peptide bond.
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The Lysine vs. Arginine Effect: Arginine (present in YGGFLR) has a highly basic guanidino group that tightly sequesters the proton, requiring high collision energy to mobilize it.
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The YGGFLK Advantage: Lysine's primary amine is less basic than Arginine's guanidino group in the gas phase. Consequently, the proton in
is more "mobile." Experimental data shows that YGGFLK exhibits a significantly lower energy onset for fragmentation compared to YGGFLR, making it highly responsive to low-energy CID[3].
Fig 2. LC-MS/MS analytical workflow for the characterization of YGGFLK using positive ESI.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and analytical characterization of YGGFLK. Every step is grounded in chemical causality.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of YGGFLK
This protocol utilizes standard Fmoc-based SPPS to generate high-purity YGGFLK[4].
Step-by-Step Methodology:
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Resin Preparation: Swell 2-Chlorotrityl chloride (2-CTC) resin in Dichloromethane (DCM) for 30 minutes. Causality: 2-CTC resin is chosen because it yields a free C-terminal carboxylic acid upon cleavage and sterically hinders diketopiperazine formation during the crucial early coupling steps.
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First Amino Acid Loading: Attach Fmoc-Lys(Boc)-OH to the resin using N,N-Diisopropylethylamine (DIPEA) in DCM. Cap unreacted resin sites with methanol.
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Fmoc Deprotection: Treat the resin with 20% Piperidine in Dimethylformamide (DMF) for 2 x 10 minutes. Causality: Piperidine acts as a mild base to remove the Fmoc protecting group via
-elimination without prematurely cleaving the peptide from the acid-sensitive resin. -
Iterative Coupling: Sequentially couple Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH. For each cycle, use 3 equivalents of the amino acid, activated with HBTU and DIPEA in DMF for 45 minutes. Causality: HBTU rapidly forms an active ester with the incoming amino acid, while DIPEA drives the nucleophilic attack of the resin-bound amine.
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Global Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours. Causality: TFA cleaves the peptide from the resin and removes the Boc (from Lys) and tBu (from Tyr) side-chain protecting groups. TIPS acts as a carbocation scavenger, preventing the cleaved protecting groups from re-alkylating the electron-rich Tyrosine ring.
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Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge and lyophilize.
Protocol B: LC-MS/MS Quantitative Analysis
For the verification of synthesized YGGFLK or its quantification in biological matrices[5].
Step-by-Step Methodology:
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Sample Preparation: Reconstitute the lyophilized YGGFLK in 5% Acetonitrile (ACN) / 95% Water containing 0.1% Formic Acid (FA) to a concentration of 1 mg/mL.
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Chromatographic Separation (RP-HPLC):
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Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
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Mobile Phase A: 0.1% FA in Water.
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Mobile Phase B: 0.1% FA in ACN. Causality: Formic acid lowers the pH, ensuring the peptide remains fully protonated, which improves peak shape by preventing secondary interactions with residual silanols on the C18 silica.
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Gradient: 5% to 60% B over 20 minutes at a flow rate of 0.3 mL/min.
-
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Mass Spectrometry (ESI+):
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Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.
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Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.
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Precursor Selection: Isolate the monoisotopic
ion at 684.36 . -
Fragmentation (CID): Apply a normalized collision energy of 25-30 eV. Causality: Due to the mobile proton facilitated by the C-terminal Lysine, moderate collision energy is sufficient to generate a rich spectrum of sequence-specific b-ions and y-ions (e.g.,
at 479.2, at 425.2) for unambiguous sequence confirmation.
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References
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ChemBK. "LEU-ENKEPHALIN-LYS Chemical Properties and Identifiers." ChemBK Database. Available at: [Link]
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Fricker, L. D., & Snyder, S. H. (1982). "Purification and characterization of a specific enkephalin-synthesizing carboxypeptidase localized to adrenal chromaffin granules." Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]
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Jones, J. L., Dongré, A. R., Somogyi, A., & Wysocki, V. H. (1994). "Sequence Dependence of Peptide Fragmentation Efficiency Curves Determined by Electrospray Ionization/Surface-Induced Dissociation Mass Spectrometry." Journal of the American Chemical Society. Available at: [Link]
- Google Patents. "Pharmacologically active peptide conjugates having a reduced tendency towards enzymatic hydrolysis" (Patent No. WO1999046283A9).
